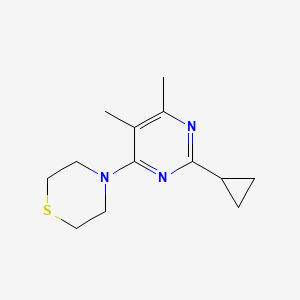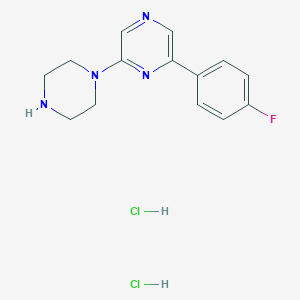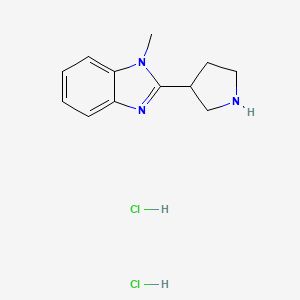
4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C13H19N3S . It’s a pyrimidine derivative, which is a class of compounds that have been extensively studied for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiomorpholine group . The exact 3D structure is not provided in the searched resources.科学研究应用
CPTM has been found to have a variety of potential applications in scientific research. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been used as an inhibitor of the nuclear factor kappa B (NF-kB) pathway and as an agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). Furthermore, CPTM has been found to have anti-inflammatory, anti-bacterial, anti-viral, and anti-tumor properties.
作用机制
The mechanism of action of CPTM is not fully understood. However, it is known that CPTM binds to and inhibits the activity of several enzymes, including COX-2 and iNOS. Additionally, CPTM has been found to bind to and activate the PPAR-γ receptor, which is involved in the regulation of gene expression. Furthermore, CPTM has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
CPTM has been found to have a variety of biochemical and physiological effects. In animal models, CPTM has been found to reduce inflammation, modulate the immune response, and inhibit the growth of tumors. Additionally, CPTM has been found to have anti-bacterial and anti-viral activity. Moreover, CPTM has been found to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
CPTM has several advantages for lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Additionally, CPTM has a wide range of potential applications and can be used in a variety of biological systems. However, CPTM also has several limitations. It is not water soluble and can be toxic at high concentrations. Furthermore, CPTM is not approved for use in humans and should not be used in clinical trials.
未来方向
There are several potential future directions for CPTM research. One possibility is to further investigate the mechanism of action of CPTM and its effects on various biological systems. Additionally, further research could be done to explore the potential therapeutic applications of CPTM, such as its use as an anti-inflammatory, anti-bacterial, or anti-viral agent. Furthermore, research could be done to explore the potential synergistic effects of CPTM with other compounds. Finally, further research could be done to explore the potential toxicity of CPTM and its effects on various organs and tissues.
合成方法
CPTM can be synthesized using a variety of methods. The most common method involves the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a base, such as sodium hydroxide. This reaction yields CPTM as a white solid. Other methods that have been used to synthesize CPTM include the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a catalyst, such as palladium chloride, and the reaction of 2-cyclopropyl-5,6-dimethylpyrimidine with thiomorpholine in the presence of a base and a catalyst.
属性
IUPAC Name |
4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-10(2)14-12(11-3-4-11)15-13(9)16-5-7-17-8-6-16/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXBFWXLGFFZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCSCC2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6456709.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456716.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6456717.png)
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456719.png)
![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456721.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456723.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6456756.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)

![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)
